N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2/c1-19(2)13-16-11(17-14(18-13)20(3)4)9-15-12(21)10-5-7-22-8-6-10/h10H,5-9H2,1-4H3,(H,15,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZYTMVJVOJYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2CCOCC2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with oxane-4-carboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like dicyclohexyl carbodiimide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This compound can also interact with nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Triazine Family
The compound shares structural similarities with other triazine-based molecules, particularly those with substituted amino groups or heterocyclic appendages. Key analogues include:
Functional and Physicochemical Properties
- Solubility: The dimethylamino groups in the target compound likely improve water solubility compared to analogues with hydrophobic aryl or methyl/methoxy substituents (e.g., thifensulfuron methyl ester) .
- Bioactivity : Unlike aryl-aniline-substituted triazines (e.g., ibuprofen derivatives), the oxane-carboxamide moiety may confer distinct pharmacokinetic properties, such as enhanced metabolic stability or receptor selectivity .
- Synthetic Accessibility: The synthesis of the target compound may parallel methods used for 2-chloro-(4,6-bis aryl anilido)-s-triazines, where nucleophilic substitution or condensation reactions are employed . However, the dimethylamino substituents may necessitate protective group strategies to avoid side reactions.
Research Findings and Hypotheses
Pharmacological Potential
While direct data on the target compound are absent, triazines with dimethylamino groups (e.g., melamine derivatives) exhibit antimicrobial activity.
Agrochemical Relevance
Triazines with polar substituents (e.g., dimethylamino) are less common in herbicides compared to methoxy/methyl variants (e.g., atrazine). However, their enhanced solubility might make them candidates for foliar applications or systemic herbicides .
Biological Activity
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazine ring with dimethylamino substituents and an oxane carboxamide moiety. Its molecular formula is with a molecular weight of 346.39 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H22N8O2 |
| Molecular Weight | 346.39 g/mol |
| CAS Number | 2034427-14-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazine moiety is known for its role in enzyme inhibition and receptor binding:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially affecting processes such as proliferation and apoptosis.
- Receptor Interaction : The compound's structure allows it to bind to various receptors, which may modulate physiological responses.
Antitumor Activity
Several studies have indicated that derivatives of triazine compounds exhibit significant antitumor properties. For instance, research has shown that similar compounds can inhibit the activity of kinases associated with cancer progression, such as BRAF and EGFR .
Case Study : In vitro assays demonstrated that this compound effectively reduced the viability of cancer cell lines by inducing apoptosis through caspase activation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests revealed that it exhibits moderate antibacterial effects against Gram-positive bacteria, which may be linked to its ability to disrupt bacterial cell membranes.
Research Findings :
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 50 to 100 µg/mL against various bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the triazine ring or the oxane moiety can significantly influence potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Dimethylamino Substituents | Increased solubility and bioavailability |
| Oxane Carboxamide Group | Enhanced interaction with target enzymes |
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide | Antitumor and antimicrobial |
| Methyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
